![molecular formula C15H11Cl6N3O2 B12747815 Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- CAS No. 79771-30-5](/img/structure/B12747815.png)
Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-
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Overview
Description
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is a complex organic compound known for its versatile applications in various fields, particularly in photoinitiation and polymer chemistry. This compound is characterized by the presence of trichloromethyl groups and a triazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol typically involves multiple steps, starting with the preparation of the triazine core The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines
The vinyl group is then introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the vinyl-substituted triazine. Finally, the phenoxyethanol moiety is attached through an etherification reaction, using phenol and ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles like ammonia or thiourea are used under basic conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Ethyl-substituted triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Scientific Research Applications
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol is widely used in scientific research due to its photoinitiating properties. It is employed in:
Polymer Chemistry: As a photoinitiator for free radical polymerization, particularly under UV or visible light.
Biology: In the study of photochemical reactions and their biological effects.
Industry: Used in the production of coatings, adhesives, and inks that require controlled polymerization.
Mechanism of Action
The compound acts as a photoinitiator by absorbing light energy and undergoing homolytic cleavage to generate free radicals. These radicals initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The triazine ring and trichloromethyl groups play a crucial role in stabilizing the generated radicals and enhancing the efficiency of the photoinitiation process .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Uniqueness
2-[4-[2-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]vinyl]phenoxy]ethanol stands out due to its enhanced photoinitiating efficiency and versatility under various light sources, including UV and visible light. Its unique structure allows for better control over polymerization processes, making it a preferred choice in applications requiring precise polymerization control .
Biological Activity
Ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- (CAS No. 79771-30-5), is a complex organic compound characterized by a triazine ring with multiple chlorinated groups. This unique structure contributes to its potential biological activities, particularly in the fields of agriculture and materials science. This article will explore the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C15H11Cl6N3O2
Molecular Weight: 478.0 g/mol
IUPAC Name: 2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol
The compound features a triazine backbone that enhances its chemical reactivity and potential biological interactions. The presence of trichloromethyl groups is significant in determining its biological activity due to their ability to participate in various chemical reactions.
Biological Activity Overview
The biological activity of ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- has been investigated through various studies focusing on its antimicrobial properties and potential applications in agricultural contexts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of compounds similar to ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)-. For instance:
- Study Findings: A study assessing the antimicrobial properties of ethanol extracts from various sources showed potent activity against several bacterial strains including Staphylococcus aureus (MRSA), Enterococcus faecium, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these pathogens were reported as low as 0.0338 mg/mL .
Antioxidant Activity
In addition to its antimicrobial properties, the compound exhibits significant antioxidant activity. For example:
- DPPH Radical Scavenging Assay: The ethanol extract demonstrated effective free radical scavenging capabilities. The half-maximal effective concentration (EC50) was determined to be approximately 11.745 mg/mL .
Case Study: Antimicrobial Efficacy Against Resistant Strains
A specific investigation into the antimicrobial properties of ethanol extracts from Tricholoma bufonium revealed that compounds structurally related to ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- could serve as potential candidates for developing new antimicrobial agents. The study utilized conventional microbiological techniques to evaluate the efficacy against resistant strains like MRSA .
Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|
Staphylococcus aureus MRSA | 0.0338 | Not specified |
Enterococcus faecium | Not specified | Not specified |
Bacillus subtilis | Not specified | Not specified |
Applications in Agriculture and Industry
Due to its unique structural characteristics and biological activity, ethanol, 2-(4-(2-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)ethenyl)phenoxy)- has potential applications in:
- Agricultural Chemistry: As a pesticide or herbicide due to its antimicrobial properties.
- Polymer Chemistry: Utilized as a photoinitiator in polymerization processes under UV light.
Properties
CAS No. |
79771-30-5 |
---|---|
Molecular Formula |
C15H11Cl6N3O2 |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[4-[(E)-2-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]ethenyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H11Cl6N3O2/c16-14(17,18)12-22-11(23-13(24-12)15(19,20)21)6-3-9-1-4-10(5-2-9)26-8-7-25/h1-6,25H,7-8H2/b6-3+ |
InChI Key |
DYNCQGWLQDAERY-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)OCCO |
Origin of Product |
United States |
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